2-Propen-1-one, 1,3-di-1H-indol-3-yl-
CAS No.: 169057-11-8
Cat. No.: VC20584684
Molecular Formula: C19H14N2O
Molecular Weight: 286.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 169057-11-8 |
---|---|
Molecular Formula | C19H14N2O |
Molecular Weight | 286.3 g/mol |
IUPAC Name | 1,3-bis(1H-indol-3-yl)prop-2-en-1-one |
Standard InChI | InChI=1S/C19H14N2O/c22-19(16-12-21-18-8-4-2-6-15(16)18)10-9-13-11-20-17-7-3-1-5-14(13)17/h1-12,20-21H |
Standard InChI Key | QXTGQLSOKNQOOZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CNC4=CC=CC=C43 |
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Propen-1-one, 1,3-di-1H-indol-3-yl- features a central α,β-unsaturated carbonyl group flanked by two indole moieties at the 1- and 3-positions. The indole rings contribute aromaticity and electron-rich regions, while the propenone bridge introduces electrophilic reactivity due to conjugation between the carbonyl and alkene groups. This configuration is distinct from related indolyl-pyridinyl-propenones, such as MOMIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one), which replace one indole with a pyridine ring .
Physicochemical Profile
The compound’s molecular formula, C₁₉H₁₄N₂O, corresponds to a molecular weight of 286.3 g/mol. Key properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 286.3 g/mol | |
CAS Number | 169057-11-8 | |
Hydrogen Bond Donors | 2 (NH groups of indoles) | |
Hydrogen Bond Acceptors | 3 (carbonyl O, two indole N) |
The α,β-unsaturated carbonyl system renders the compound susceptible to nucleophilic attack, a feature exploited in Michael addition reactions and covalent binding to biological targets .
Synthesis and Structural Modifications
Structure-Activity Relationships (SAR)
Modifications to the indole rings or propenone bridge significantly alter biological activity. In related compounds:
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Electron-withdrawing groups (e.g., trifluoromethyl) at the indole 2-position enhance cytotoxicity by redirecting activity toward microtubule disruption .
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Alkyl substitutions on the indole nitrogen modulate solubility and target affinity .
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Replacement of indole with pyridine (as in MOMIPP) shifts the mechanism toward methuosis induction .
For 2-Propen-1-one, 1,3-di-1H-indol-3-yl-, the absence of a pyridine ring suggests divergent biological targets compared to MOMIPP-like compounds, though this hypothesis requires experimental validation .
Biological Activities and Mechanisms
Microtubule Disruption
Certain indolyl-propenones with electron-withdrawing substituents (e.g., trifluoromethyl or ester groups) exhibit potent microtubule-destabilizing effects . For example, derivative 2j (3-(5-methoxy-2-trifluoromethyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one) disrupts microtubule polymerization at nanomolar concentrations, leading to mitotic arrest . The electrophilic propenone bridge in 2-Propen-1-one, 1,3-di-1H-indol-3-yl- may similarly interact with tubulin’s colchicine-binding site, though this remains speculative without direct evidence .
Enzymatic Interactions
The compound’s α,β-unsaturated carbonyl group enables covalent binding to cysteine residues in enzymes such as kinases or deubiquitinases. This mechanism is observed in other propenone-based inhibitors, suggesting potential applications in targeting redox-sensitive proteins .
Comparative Analysis with Structural Analogues
MOMIPP Derivatives
MOMIPP and its analogues prioritize methuosis over microtubule effects due to their pyridinyl substituents and small alkyl groups . In contrast, 2-Propen-1-one, 1,3-di-1H-indol-3-yl- lacks the pyridine ring, potentially shifting its target profile toward tubulin or other cytoskeletal components .
Antimitotic Chalcones
Chalcones like 33 (1-(N-methylindol-3-yl)-3-phenylpropenone) share the α,β-unsaturated scaffold but differ in substituent patterns. 33’s N-methyl group and phenyl ring confer distinct microtubule-binding kinetics compared to bis-indolyl-propenones .
Future Research Directions
Target Identification
Proteomic studies (e.g., affinity chromatography or activity-based protein profiling) are needed to identify direct targets of 2-Propen-1-one, 1,3-di-1H-indol-3-yl-. Candidates include tubulin isoforms, macropinocytosis regulators (e.g., Rac1), and redox enzymes .
Toxicity and Pharmacokinetics
Structural optimizations may improve drug-like properties. For instance, introducing solubilizing groups (e.g., polyethylene glycol chains) could enhance bioavailability, while reducing off-target effects .
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